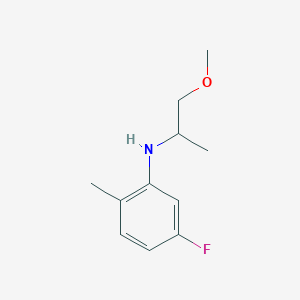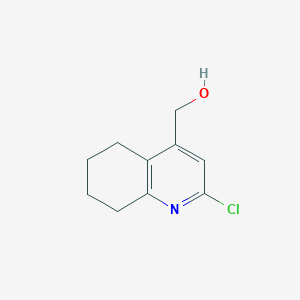
2-Chloro-5,6,7,8-tetrahydro-4-quinolinemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5,6,7,8-tetrahydro-4-quinolinemethanol is a chemical compound with the molecular formula C10H12ClNO. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a chloro substituent at the 2-position and a hydroxymethyl group at the 4-position of the quinoline ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8-tetrahydro-4-quinolinemethanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloroaniline, the compound can be synthesized via a series of reactions including alkylation, cyclization, and reduction steps . The reaction conditions typically involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
化学反応の分析
Types of Reactions
2-Chloro-5,6,7,8-tetrahydro-4-quinolinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to form the corresponding hydroquinoline derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like Pd/C in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-5,6,7,8-tetrahydro-4-quinolinecarboxylic acid.
Reduction: Formation of 5,6,7,8-tetrahydroquinoline.
Substitution: Formation of 2-amino-5,6,7,8-tetrahydro-4-quinolinemethanol.
科学的研究の応用
2-Chloro-5,6,7,8-tetrahydro-4-quinolinemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Chloro-5,6,7,8-tetrahydro-4-quinolinemethanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways to induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
2-Chloro-5,6,7,8-tetrahydro-3-quinolinecarbonitrile: Similar structure with a nitrile group at the 3-position.
2-Chloroquinoline-3-carbaldehyde: Contains a chloro and aldehyde group on the quinoline ring.
5,6,7,8-Tetrahydroquinoline: Lacks the chloro and hydroxymethyl substituents.
Uniqueness
2-Chloro-5,6,7,8-tetrahydro-4-quinolinemethanol is unique due to the presence of both chloro and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .
特性
分子式 |
C10H12ClNO |
|---|---|
分子量 |
197.66 g/mol |
IUPAC名 |
(2-chloro-5,6,7,8-tetrahydroquinolin-4-yl)methanol |
InChI |
InChI=1S/C10H12ClNO/c11-10-5-7(6-13)8-3-1-2-4-9(8)12-10/h5,13H,1-4,6H2 |
InChIキー |
DBGJAFIRVMSSFS-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=CC(=N2)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


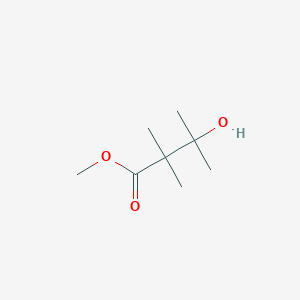
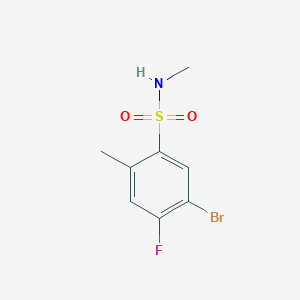
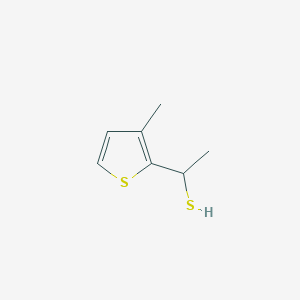
![(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B15272495.png)

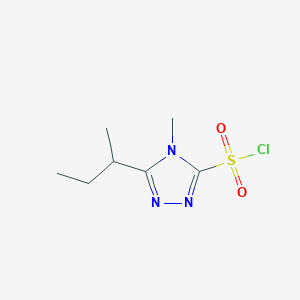
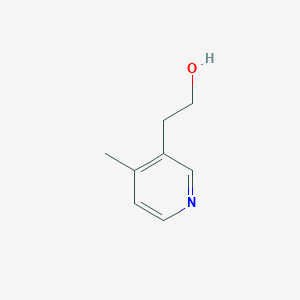
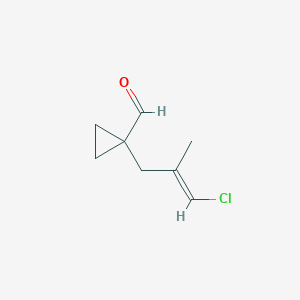
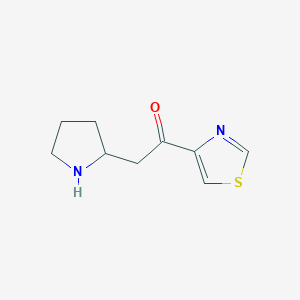

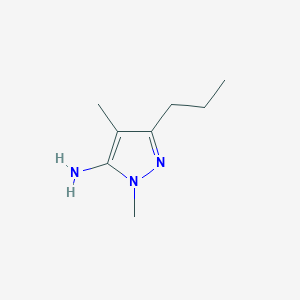
![1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine](/img/structure/B15272547.png)

